Hydroxyzine D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

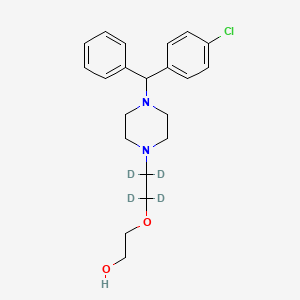

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27ClN2O2 |

|---|---|

Molecular Weight |

378.9 g/mol |

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]ethanol |

InChI |

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i14D2,16D2 |

InChI Key |

ZQDWXGKKHFNSQK-RCYYZLFTSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Pathways and Deuterated Precursor Utilization

The synthesis of Hydroxyzine (B1673990) D4 involves strategic chemical reactions designed to introduce deuterium (B1214612) atoms at specific locations within the hydroxyzine molecule. This process requires careful control to ensure the stability of the deuterium labels and prevent unintended hydrogen-deuterium exchange. vulcanchem.com

A common approach to synthesizing deuterated compounds like Hydroxyzine D4 is through the use of deuterated precursors. For instance, a reported synthesis of Hydroxyzine-d8, a variant with eight deuterium atoms, utilized piperazine-d8 as a key starting material. nih.gov This deuterated piperazine (B1678402) was first coupled with 4-chlorobenzhydryl chloride. The resulting intermediate was then reacted with 2-(2-chloroethoxy) ethanol (B145695) to yield Hydroxyzine-d8. nih.gov

Another synthetic strategy involves a one-pot tandem catalysis reaction. In this method, aminodiphenylmethane (B1666581) is reacted with diethanolamine (B148213) in the presence of an iridium/graphene catalyst to produce hydroxyzine. nih.gov While this specific example does not detail the use of deuterated reagents, the pathway could potentially be adapted for the synthesis of this compound by employing deuterated starting materials.

The table below outlines some of the key reactants that can be utilized in the synthesis of Hydroxyzine and its deuterated analogues.

| Reactant | Role in Synthesis |

| Piperazine-d8 | A deuterated precursor used in the synthesis of Hydroxyzine-d8. nih.gov |

| 4-chlorobenzhydryl chloride | A reactant that couples with the piperazine moiety. nih.gov |

| 2-(2-chloroethoxy) ethanol | A reactant that adds the ethoxyethanol side chain. nih.govgoogle.com |

| Aminodiphenylmethane | A precursor in a tandem catalysis synthesis of hydroxyzine. nih.gov |

| Diethanolamine | A reactant in a tandem catalysis synthesis of hydroxyzine. nih.gov |

| N-(4-Chloro benzhydril) piperazine | A precursor that is reacted with 2-(2-chloroethoxy) ethanol. google.com |

Methodologies for Isotopic Purity and Integrity Assessment

Ensuring the isotopic purity and structural integrity of deuterated compounds is crucial for their reliable use in scientific research. rsc.orgacs.org Several analytical techniques are employed to characterize Hydroxyzine (B1673990) D4 and confirm the level and location of deuterium (B1214612) incorporation.

High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecule, scientists can quantify the percentage of molecules that have successfully incorporated the desired number of deuterium atoms. Liquid chromatography coupled with mass spectrometry (LC-MS) is also a robust method for assessing isotopologue impurities. acs.orgfigshare.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and can confirm the specific positions of the deuterium atoms within the Hydroxyzine D4 molecule. rsc.org This technique is essential for verifying the structural integrity and ensuring that no undesired isotopic scrambling has occurred during synthesis.

The combination of HR-MS and NMR allows for a comprehensive evaluation of both the isotopic purity and the precise location of the deuterium labels. rsc.org

The following table summarizes the key physicochemical properties of Hydroxyzine and its D4 variant.

| Property | Hydroxyzine | This compound |

| Molecular Formula | C₂₁H₂₇ClN₂O₂ nih.gov | C₂₁H₂₃D₄ClN₂O₂ vulcanchem.com |

| Molecular Weight | 374.90 g/mol simsonpharma.com | 378.93 g/mol vulcanchem.com |

| Appearance | White powder hres.ca | Not specified |

| Solubility | Very soluble in water, soluble in chloroform, slightly soluble in acetone, practically insoluble in ether (as hydrochloride salt). hres.ca | Not specified |

| Melting Point | ~200°C with decomposition (as hydrochloride salt) hres.ca | Not specified |

Advanced Analytical Methodologies Employing Hydroxyzine D4 As a Reference Standard

High-Performance Liquid Chromatography (HPLC) and Complementary Chromatographic Techniques

Integration of Hydroxyzine (B1673990) D4 in Chromatographic Separations

Deuterium-labeled compounds like Hydroxyzine D4 are invaluable in chromatographic methods, primarily those linked to mass spectrometry. nih.gov The near-identical physicochemical properties of this compound and the unlabeled analyte ensure they co-elute under identical chromatographic conditions, yet they are easily distinguished by their mass-to-charge ratio (m/z) in a mass spectrometer. nih.govlcms.cz This co-elution is critical for minimizing analytical error.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques where this compound is employed. researchgate.netnih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), these methods provide high sensitivity and selectivity for quantifying hydroxyzine in complex matrices like biological fluids. nih.govnih.gov In a typical workflow, a known quantity of this compound is spiked into the sample before extraction. The ratio of the response of the native hydroxyzine to the this compound standard is then used to calculate the concentration of the analyte, effectively nullifying any loss during sample processing or fluctuations in instrument response. lcms.cz

Gas chromatography (GC) is another separation technique used for hydroxyzine analysis, often requiring derivatization to increase volatility. nih.govresearchgate.net In GC-MS applications, this compound can serve the same vital role as an internal standard, ensuring accurate quantification despite the multi-step sample preparation process. nih.govresearchgate.net

| Chromatographic Technique | Role of this compound | Detector | Matrix | Key Advantage |

|---|---|---|---|---|

| UHPLC | Internal Standard | Tandem Mass Spectrometry (MS/MS) | Human Blood, Biological Fluids | High sensitivity and precision for forensic and clinical toxicology. nih.gov |

| HPLC | Internal Standard | Mass Spectrometry (MS) | Human Plasma | Accurate quantification for pharmacokinetic and bioequivalence studies. researchgate.net |

| GC | Internal Standard | Mass Spectrometry (MS) | Human Fluids | Confirmatory analysis with high specificity. nih.gov |

Advanced Detection and Quantification Paradigms

The gold standard for detecting and quantifying analytes using a deuterated internal standard like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique offers unparalleled selectivity and sensitivity. researchgate.net The process involves the separation of the analyte and internal standard on a chromatographic column, followed by ionization, typically via electrospray ionization (ESI).

In the mass spectrometer, specific precursor ions for both hydroxyzine and this compound are selected. These ions are then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low limits of quantification (LOQ). For instance, a UHPLC-QqQ-MS/MS method achieved an LOQ as low as 0.345 ng/mL for hydroxyzine in human blood, a sensitivity crucial for forensic toxicological analysis. nih.gov The use of this compound ensures that any variability in ionization efficiency or ion suppression is accounted for, leading to highly reliable results.

| Method | Ionization Mode | Monitored Transitions (m/z) | Limit of Quantification (LOQ) | Application |

|---|---|---|---|---|

| UHPLC-MS/MS | Positive Electrospray Ionization (ESI+) | Analyte-specific precursor > product ions | 0.345 ng/mL | Forensic Toxicology. nih.gov |

| LC-MS | Positive Selective Ion Monitoring | Analyte-specific m/z | 1.56 ng/mL | Bioequivalence Studies. researchgate.net |

Research Applications of Hydroxyzine D4 in Preclinical and Mechanistic Investigations

Metabolic Pathway Elucidation and Isotope Tracing Studies

The presence of deuterium (B1214612) atoms in the Hydroxyzine-d4 molecule makes it an invaluable tracer for studying its metabolic fate. medchemexpress.com By using techniques like mass spectrometry, researchers can differentiate the labeled compound and its metabolites from their endogenous or non-labeled counterparts. vulcanchem.com

In Vitro Metabolic Stability and Biotransformation Research

In vitro metabolic stability assays are fundamental in drug discovery, providing insights into a compound's likely behavior in the body. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes to assess its rate of degradation. nuvisan.com Hydroxyzine (B1673990) is known to be extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5. drugbank.comgenome.jp

The primary metabolic pathway of hydroxyzine involves the oxidation of its alcohol moiety to a carboxylic acid, forming its main active metabolite, cetirizine (B192768). drugbank.comwikipedia.org This biotransformation is mediated by alcohol dehydrogenase. wikipedia.orgmpa.se Other identified metabolic routes include N-dealkylation and O-dealkylation. mpa.see-lactancia.org

The use of Hydroxyzine-d4 in such in vitro systems allows for a more precise characterization of these biotransformation pathways. By tracking the appearance of deuterated metabolites, researchers can gain a clearer understanding of the metabolic profile of hydroxyzine. This information is crucial for predicting its half-life and potential for drug-drug interactions. nuvisan.com

Table 1: Key Enzymes and Metabolites in Hydroxyzine Metabolism

| Enzyme Family/Enzyme | Role in Hydroxyzine Metabolism | Resulting Metabolite(s) |

| Cytochrome P450 (CYP) | Primary metabolism | N-dealkylated metabolite, O-dealkylated metabolite |

| CYP3A4/CYP3A5 | Specific enzymes involved in metabolism | Various metabolites |

| Alcohol Dehydrogenase | Oxidation of the alcohol moiety | Cetirizine (carboxylic acid metabolite) |

This table summarizes the key enzymes involved in the biotransformation of hydroxyzine and the principal metabolites formed.

Investigation of Deuterium Isotope Effects on Enzyme Kinetics and Metabolite Formation

The substitution of hydrogen with deuterium can sometimes lead to a "deuterium isotope effect," where the rate of a chemical reaction is altered due to the mass difference between the two isotopes. This effect can provide valuable information about the rate-limiting steps in enzymatic reactions.

While Hydroxyzine-d4 is designed to be pharmacologically similar to its non-labeled counterpart, studying any subtle differences in enzyme kinetics can offer deeper insights into the mechanisms of hydroxyzine metabolism. vulcanchem.com For instance, a slower rate of metabolism for Hydroxyzine-d4 compared to hydroxyzine could indicate that the breaking of a carbon-hydrogen bond at one of the deuterated positions is a rate-determining step in its biotransformation. This information helps in understanding the precise molecular interactions between the drug and the metabolizing enzymes.

Pharmacokinetic Research Applications: Methodological Contributions of Hydroxyzine-d4

Pharmacokinetics, the study of how an organism affects a drug, relies on accurate measurement of the drug and its metabolites in biological fluids and tissues over time. Hydroxyzine-d4 is instrumental in these studies due to its utility as an internal standard. vulcanchem.comsussex-research.com

Quantitative Analysis in Non-Human Biological Matrices

In preclinical research, which involves animal models, it is essential to accurately quantify the concentration of a drug in various biological samples like plasma, urine, and tissues. Hydroxyzine-d4 serves as an ideal internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com Because it behaves nearly identically to hydroxyzine during sample extraction and chromatographic separation but is distinguishable by its higher mass, it allows for precise and accurate quantification of the parent drug. vulcanchem.com

A study on the development of an ultra-sensitive UHPLC-MS/MS method for hydroxyzine and cetirizine in human blood highlights the importance of such analytical techniques, which are directly applicable to preclinical studies using non-human matrices. researchgate.net The ability to achieve a low limit of quantification is crucial for detailed pharmacokinetic profiling. researchgate.netnih.gov

Facilitating Clearance and Distribution Studies in Experimental Models

Clearance studies determine the rate at which a drug is removed from the body, while distribution studies reveal how it spreads through various tissues. The use of Hydroxyzine-d4 facilitates these investigations in experimental models. For instance, in studies involving dogs, the pharmacokinetic parameters of hydroxyzine and its active metabolite cetirizine were determined following intravenous and oral administration, providing data on clearance and volume of distribution. nih.gov

Hydroxyzine has a large apparent volume of distribution, indicating it is widely distributed in the body, with higher concentrations found in the skin compared to plasma. drugbank.come-lactancia.org By using Hydroxyzine-d4 as an internal standard, researchers can accurately track the parent compound and its metabolites, leading to reliable data on its distribution and elimination kinetics in various preclinical species. nuvisan.com

Table 2: Illustrative Pharmacokinetic Parameters of Hydroxyzine in Adults

| Parameter | Value Range | Significance |

| Apparent Volume of Distribution (Vd) | 7-16 L/kg | Indicates wide distribution in body tissues. |

| Elimination Half-life (t1/2) | ~14 hours (range: 7-20 hours) | Time taken for the plasma concentration to reduce by half. |

| Plasma Clearance (CL/F) | 13 ml/min/kg | Rate of drug removal from plasma. |

This table presents typical pharmacokinetic parameters for hydroxyzine in adults, which are often first investigated in preclinical animal models. The use of Hydroxyzine-d4 is critical for the accurate determination of these parameters. mpa.see-lactancia.org

Pharmacodynamic Research Tool Applications

Pharmacodynamics explores what a drug does to the body. While Hydroxyzine-d4 is primarily used as a tracer and internal standard, its inherent pharmacological activity, being identical to hydroxyzine, allows it to be used in preclinical pharmacodynamic studies. Hydroxyzine is a potent histamine (B1213489) H1 receptor antagonist, which is the basis for its antihistaminic effects. wikipedia.org It also exhibits weaker antagonist activity at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, contributing to its sedative and anxiolytic properties. wikipedia.orgmdpi.com

In preclinical research, Hydroxyzine-d4 could be used to investigate these receptor interactions and their downstream effects. For example, in studies exploring the anxiolytic effects of hydroxyzine, the deuterated form could be administered to animal models to correlate brain tissue concentrations with behavioral outcomes. Its distinct mass would ensure that the measured compound is indeed the administered drug. This is particularly relevant in studies investigating its effects on the central nervous system, where it is known to cross the blood-brain barrier. e-lactancia.org

Receptor Binding Assays and Ligand Displacement Studies (In Vitro)

In the realm of molecular pharmacology, receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. Ligand displacement studies, a common format for these assays, measure how effectively a test compound competes with a known radiolabeled or fluorescently-labeled ligand for binding to a receptor. The precise quantification of the test compound is paramount for calculating key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which denote the ligand's binding affinity.

While hydroxyzine itself is known to be a potent histamine H1 receptor antagonist with a Ki value of 1.9 nM, the direct subject of binding assays is typically the unlabeled compound. caymanchem.com The crucial role of Hydroxyzine-d4 in these studies is to serve as an internal standard. nih.govcaymanchem.com When researchers analyze the concentration of hydroxyzine in an assay medium to correlate it with receptor occupancy, they add a known quantity of Hydroxyzine-d4 to the sample.

During analysis by LC-MS or LC-MS/MS, the deuterated and non-deuterated forms are separated chromatographically and then detected by the mass spectrometer. oup.comgoogle.com Because Hydroxyzine-d4 has a higher mass, it produces a distinct signal from the parent compound. vulcanchem.com By comparing the signal intensity of the hydroxyzine to the known, constant signal of Hydroxyzine-d4, researchers can correct for any variability or loss during sample preparation and analysis. google.comnih.gov This ensures highly accurate and reproducible quantification of the hydroxyzine concentration, which is essential for constructing reliable binding curves and determining affinity values.

For instance, studies characterizing the binding of hydroxyzine to H1 receptors expressed in cell lines like human embryonic kidney (HEK) cells or in tissue preparations such as guinea-pig cerebellum would employ this methodology to ensure the accuracy of their findings. researchgate.net The use of a deuterated internal standard like Hydroxyzine-d4 is considered a best practice for bioanalytical method development and validation, lending high confidence to the resulting data. nih.gov

Table 1: Role of Hydroxyzine-d4 in In Vitro Receptor Binding Assays

| Parameter | Description | Role of Hydroxyzine-d4 | Key Outcome |

| Analyte | Unlabeled Hydroxyzine | Not applicable | Measurement of receptor binding affinity (e.g., Ki, IC50) |

| Internal Standard | Hydroxyzine-d4 | Added to samples at a known concentration before analysis. nih.govnih.gov | Provides a reference signal for quantification. |

| Analytical Technique | LC-MS/MS | Differentiates between hydroxyzine and Hydroxyzine-d4 based on mass-to-charge ratio. oup.com | Accurate measurement of unlabeled hydroxyzine concentration. |

| Purpose | To accurately determine the concentration of hydroxyzine that inhibits binding of a reference ligand to a receptor (e.g., Histamine H1 Receptor). caymanchem.comresearchgate.net | Corrects for sample loss and analytical variability. google.com | High-fidelity binding data (e.g., Ki = 1.9 nM for Hydroxyzine at H1R). caymanchem.com |

Functional Assays and Cellular Pathway Investigations (In Vitro)

Beyond simple binding, functional assays and cellular pathway investigations explore the physiological consequences of a ligand binding to its receptor. These in vitro experiments can measure a wide range of cellular responses, such as the inhibition of histamine-induced calcium flux, changes in second messenger levels, or modulation of downstream signaling cascades like the JAK/STAT pathway. nih.gov

A 2022 study, for example, investigated the effects of hydroxyzine on triple-negative breast cancer cells, finding that it suppressed the activation of the JAK2/STAT3 signaling pathway. nih.gov In such research, hydroxyzine was observed to decrease the phosphorylation of JAK2 and STAT3 proteins in a concentration-dependent manner. nih.gov To generate reliable dose-response curves and determine the effective concentration (EC50) or inhibitory concentration (IC50) for these effects, precise measurement of the hydroxyzine concentration in the cell culture media is critical.

This is another area where Hydroxyzine-d4 provides significant value as an analytical internal standard. vulcanchem.com By incorporating Hydroxyzine-d4 into samples destined for LC-MS/MS analysis, researchers can confidently quantify the exact concentration of hydroxyzine that elicits a specific functional response. nih.govresearchgate.net This accuracy is vital for understanding the compound's structure-activity relationship and its impact on cellular signaling.

Table 2: Application of Hydroxyzine-d4 in Cellular Functional Assay for Hydroxyzine

| Cellular Investigation | Measured Effect of Hydroxyzine | Role of Hydroxyzine-d4 | Analytical Benefit |

| JAK/STAT Pathway Modulation | Decreased phosphorylation of JAK2 and STAT3 in cancer cells. nih.gov | Internal standard for LC-MS/MS quantification of hydroxyzine in cell lysates or media. | Enables accurate determination of the IC50 for pathway inhibition. |

| Anti-inflammatory Response | Inhibition of cytokine expression and release. | Internal standard for LC-MS/MS analysis. nih.gov | Allows for precise correlation between hydroxyzine concentration and the extent of inflammatory suppression. |

| Cell Viability/Apoptosis | Induction of apoptosis (SubG1 phase increase) in cancer cell lines. nih.gov | Internal standard for LC-MS/MS analysis. | Ensures accurate dose-response curves for cytotoxic effects. |

Role in Pharmaceutical Research and Development Quality Control

Certified Reference Standard and Calibration in Drug Analysis

In the landscape of pharmaceutical analysis, the accuracy of quantitative measurements is paramount. Hydroxyzine-d4 functions as a certified reference standard (CRS) or a secondary pharmaceutical standard, providing a benchmark for the precise quantification of hydroxyzine (B1673990) in various samples. venkatasailifesciences.comsigmaaldrich.com Reference standards are highly characterized materials essential for calibrating analytical instruments and validating methods. sigmaaldrich.comavantorsciences.com The use of a stable isotope-labeled analog like Hydroxyzine-d4 is considered the gold standard for internal standardization in mass spectrometry-based assays. waters.com

During drug analysis, particularly in complex matrices like biological fluids or pharmaceutical formulations, matrix effects can significantly interfere with the measurement of the target analyte by either suppressing or enhancing the ionization signal in the mass spectrometer. bujnochem.com Because Hydroxyzine-d4 has virtually identical physicochemical properties to hydroxyzine, it co-elutes during chromatography and experiences the same matrix effects and variability during sample preparation and injection. waters.combujnochem.com By adding a known quantity of Hydroxyzine-d4 to the sample, analysts can use the ratio of the response of the analyte to the internal standard for quantification. This approach effectively compensates for signal fluctuations, leading to significantly improved accuracy and precision. bujnochem.com

The manufacturing of Hydroxyzine-d4 for use as a reference standard is subject to stringent quality control to ensure its suitability for these sensitive applications. vulcanchem.com

| Parameter | Specification | Analytical Method |

|---|---|---|

| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥98% deuterium (B1214612) at labeled positions | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| Identity | Structure confirmed | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

This table presents typical quality control specifications for a Hydroxyzine-d4 certified reference standard, ensuring its reliability for analytical use. vulcanchem.comsynzeal.com

Rigorous Method Validation for Hydroxyzine and its Metabolites

Analytical method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. synzeal.com Hydroxyzine-d4 is a key component in the validation of bioanalytical methods designed to quantify hydroxyzine and its primary active metabolite, cetirizine (B192768), in biological matrices such as plasma and blood. vulcanchem.comnih.govnih.gov These validated methods are crucial for pharmacokinetic studies, bioequivalence studies for generic formulations, and toxicological analyses. vulcanchem.comnih.gov

The use of a deuterated internal standard like Hydroxyzine-d4 or its counterparts (e.g., Cetirizine-d8) is central to developing robust, sensitive, and selective LC-MS/MS methods. nih.govcaymanchem.com Validation protocols assess several key parameters to ensure the method's reliability. nih.govresearchgate.net These include:

Specificity and Selectivity: Ensuring no interference from endogenous components in the matrix at the retention times of the analyte and the internal standard. nih.gov

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. researchgate.netnih.gov

Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the repeatability of the results. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the matrix. researchgate.netnih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

Research studies have successfully developed and validated ultra-sensitive methods for the simultaneous determination of hydroxyzine and cetirizine using deuterated internal standards. nih.govnih.gov These methods achieve high recovery and low limits of quantification, making them suitable for clinical and forensic applications. nih.govnih.gov

| Validation Parameter | Hydroxyzine | Cetirizine |

|---|---|---|

| Linearity Range (ng/mL) | 5.00 - 1000.0 | 5.00 - 1000.0 |

| Correlation Coefficient (R²) | ≥0.993 | ≥0.993 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.00 | 5.00 |

| Recovery | >87.2% | >87.2% |

| Intra-day Precision (%RSD) | <9.9% | <9.9% |

| Inter-day Precision (%RSD) | <6.5% | <6.5% |

This table summarizes validation results from a study developing a GC-MS method for hydroxyzine and cetirizine, demonstrating the performance metrics achievable. nih.gov Similar performance is expected for LC-MS/MS methods using deuterated standards.

Impurity Profiling and Quantification Utilizing Stable Isotope Labeled Standards

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical quality control. venkatasailifesciences.com Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. researchgate.netresearchgate.net Regulatory agencies require stringent monitoring and control of these impurities, particularly those that may be genotoxic. venkatasailifesciences.com

Stable isotope-labeled standards like Hydroxyzine-d4 are invaluable for impurity profiling and quantification. synzeal.comvenkatasailifesciences.com Developing a stability-indicating analytical method, typically using HPLC, is essential to separate the main compound from any potential impurities and degradation products. researchgate.netresearchgate.net Once separated, LC-MS/MS can be used for identification and quantification.

The use of Hydroxyzine-d4 as an internal standard allows for the highly accurate quantification of these impurities, even when they are present at very low levels. bujnochem.com This is because the labeled standard corrects for variations in instrument response and matrix effects, which is especially important when dealing with trace amounts of impurities. waters.com Research has focused on identifying and characterizing degradation products of hydroxyzine, such as Hydroxyzine N-Oxide and O-Acetyl hydroxyzine, using techniques like LC-MS and high-resolution mass spectrometry. researchgate.net The ability to accurately quantify such impurities is vital for ensuring the safety and quality of the final pharmaceutical product. venkatasailifesciences.com

| Compound Name | Compound Type |

|---|---|

| Hydroxyzine N-Oxide | Degradation Impurity / Metabolite |

| Hydroxyzine O-Acetyl Impurity | Process/Degradation Impurity |

| Hydroxyzine EP Impurity A (N-Nitroso Hydroxyzine) | Process Impurity |

| Hydroxyzine EP Impurity B | Process Impurity |

| 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethan-1-ol | Process Impurity |

This table lists some of the known impurities and related compounds of hydroxyzine that must be monitored during quality control procedures. researchgate.netpharmaffiliates.comalentris.orgsynzeal.com

Emerging Trends and Future Research Directions

Advances in Deuteration Technologies for Novel Drug Discovery and Development

Deuteration is increasingly recognized as a valuable tool in medicinal chemistry to enhance the pharmacokinetic and/or toxicological profiles of drugs. nih.gov The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. informaticsjournals.co.in This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov

The primary goals of employing deuteration in drug development include:

Improved Metabolic Stability: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially less frequent dosing. informaticsjournals.co.inacs.org

Reduced Formation of Unwanted Metabolites: Deuteration can "shunt" metabolism away from pathways that produce toxic or reactive metabolites, thereby improving the safety profile of a drug. acs.org

Increased Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can increase the amount of the drug that reaches systemic circulation. acs.org

Historically, deuteration was primarily used to create "deuterium-switched" analogs of existing drugs. nih.gov A notable example is deutetrabenazine, the first FDA-approved deuterated drug, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov However, the field is now shifting towards the de novo design of deuterated drugs, where deuterium is incorporated early in the discovery process to optimize molecular properties from the outset. nih.govalfa-chemistry.com This approach was validated with the FDA approval of deucravacitinib (B606291) in 2022, the first de novo deuterated drug. nih.gov

Recent advancements in synthetic chemistry are making the selective incorporation of deuterium into complex molecules more efficient. researchgate.net Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are continuously being refined. researchgate.net These improved synthetic routes are crucial for the cost-effective and precise production of deuterated compounds like Hydroxyzine (B1673990) D4.

Future research in this area will likely focus on:

Developing more selective and efficient catalytic methods for deuteration. researchgate.net

Exploring the application of deuteration to a wider range of drug classes and therapeutic areas. nih.gov

Gaining a deeper understanding of the complex interplay between the position of deuteration and its effect on drug metabolism and efficacy. nih.gov

Integration of Hydroxyzine D4 in Advanced Multi-Omics Research Platforms

The advent of "omics" technologies—genomics, proteomics, metabolomics, and lipidomics—has revolutionized biomedical research by providing a holistic view of biological systems. nih.gov Deuterated compounds, including this compound, are poised to play a significant role in these multi-omics approaches.

Stable isotope labeling is a cornerstone of quantitative omics studies, and deuterium oxide (D2O) is a cost-effective and versatile tracer for this purpose. researchgate.netresearchgate.net When introduced into biological systems, deuterium can be incorporated into various biomolecules, including proteins, lipids, and metabolites. researchgate.netresearchgate.net Mass spectrometry can then be used to detect and quantify these labeled molecules, providing insights into metabolic pathways and fluxes. researchgate.net

In the context of this compound, its primary application has been as an internal standard in pharmacokinetic studies. vulcanchem.comvulcanchem.com Its chemical behavior is nearly identical to hydroxyzine, but its distinct mass allows for precise quantification in complex biological matrices like plasma and urine using techniques like liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com This is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of hydroxyzine.

The integration of deuterated compounds like this compound into multi-omics platforms can extend beyond its use as an internal standard. For instance:

Quantitative Proteomics and Lipidomics: Deuterium labeling can be used to quantify changes in protein and lipid profiles in response to drug treatment, helping to elucidate the mechanism of action and potential off-target effects of hydroxyzine.

Toxicogenomics: Combining deuterated compound administration with toxicogenomics can provide insights into the molecular mechanisms of drug toxicity.

Metabolic Imaging: Deuterium-labeled molecules can be used in conjunction with techniques like deuterium metabolic imaging (DMI) to visualize metabolic processes in real-time within living organisms. researchgate.net

Future research in this area will likely involve leveraging this compound and other deuterated compounds to:

Build more comprehensive multi-omics models of drug action and disposition.

Identify novel biomarkers for drug efficacy and toxicity.

Personalize drug therapy by understanding how individual variations in metabolism affect drug response.

Computational Modeling and Predictive Analysis of Deuterium Isotope Effects

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development. americanpharmaceuticalreview.com These approaches can be used to predict the effects of deuteration on a drug's properties, thereby guiding the design of more effective and safer medicines. alfa-chemistry.com

Several types of computational models are relevant to the study of deuterated compounds like this compound:

Pharmacokinetic (PK) Modeling: PK models can simulate the ADME of a drug and predict how deuteration might alter its pharmacokinetic profile. americanpharmaceuticalreview.com These models can help in designing more informative preclinical and clinical studies.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into how deuteration affects the strength of chemical bonds, molecular stability, and interactions with biological targets such as enzymes and receptors. alfa-chemistry.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods can be used to predict the magnitude of the deuterium kinetic isotope effect for specific metabolic reactions, helping to identify the optimal sites for deuteration.

For this compound, computational modeling could be used to:

Predict the impact of deuteration at different positions on the molecule on its metabolism by various CYP enzymes.

Simulate the binding of this compound to the histamine (B1213489) H1 receptor and other potential targets to understand if deuteration affects its pharmacodynamic properties.

Develop physiologically-based pharmacokinetic (PBPK) models to extrapolate preclinical data to humans and predict potential drug-drug interactions.

The future of computational modeling in this field will likely involve the use of more sophisticated algorithms and artificial intelligence (AI) to:

Develop more accurate predictive models of deuterium isotope effects. americanpharmaceuticalreview.com

Screen large virtual libraries of deuterated compounds to identify promising drug candidates. alfa-chemistry.com

Integrate data from multiple sources, including in vitro experiments, animal studies, and clinical trials, to build more comprehensive and predictive models of drug behavior.

Q & A

Basic Research Questions

Q. How to design reproducible experiments for assessing Hydroxyzine D4’s cytotoxic mechanisms in cancer models?

- Methodological Guidance :

- Use dose- and time-dependent cytotoxicity assays (e.g., MTT or apoptosis markers) to establish concentration-response relationships .

- Incorporate ROS scavengers (e.g., NAC) or mitochondrial antioxidants to validate ROS-dependent pathways .

- Standardize cell culture conditions (e.g., TNBC cell lines like BT-20/HCC-70) and report passage numbers to ensure reproducibility .

- Include raw data tables (e.g., IC50 values, ROS quantification) in supplementary materials for peer validation .

Q. What frameworks ensure rigorous formulation of this compound research questions?

- Methodological Guidance :

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Structure questions using PICO (Population: cell/organism type; Intervention: this compound dose; Comparison: control/alternative treatments; Outcome: apoptosis markers, kinase inhibition) .

- Example: “Does this compound suppress JAK2/STAT3 phosphorylation in TNBC cells at concentrations ≤10 µM, compared to baseline?” .

Q. How to optimize data collection for this compound pharmacokinetic studies?

- Methodological Guidance :

- Use HPLC/MS for precise metabolite quantification, with calibration curves and internal standards .

- Collect longitudinal data (e.g., plasma concentration-time profiles) and report statistical dispersion (SD/SEM) .

- Archive raw chromatograms and validation protocols in supplementary files .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s ROS-mediated apoptosis across heterogeneous cell models?

- Methodological Guidance :

- Conduct comparative studies with isogenic cell lines to isolate genetic/epigenetic variables affecting ROS sensitivity .

- Perform meta-analysis of existing datasets to identify confounding factors (e.g., oxygen tension, serum batch effects) .

- Use pathway enrichment tools (e.g., GSEA) to contextualize ROS-JAK2/STAT3 crosstalk in disparate models .

Q. What advanced statistical methods validate this compound’s dose-response effects in preclinical studies?

- Methodological Guidance :

- Apply nonlinear regression (e.g., four-parameter logistic model) for IC50/EC50 estimation .

- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of kinase inhibition .

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to quantify therapeutic relevance .

Q. How to evaluate this compound’s translational relevance amid regulatory safety advisories?

- Methodological Guidance :

- Retrospectively analyze clinical datasets (e.g., EHRs) to correlate preclinical findings with adverse event rates (e.g., QT prolongation) .

- Model risk-benefit ratios using Bayesian frameworks to account for patient subgroups (e.g., arrhythmia history) .

- Reference regulatory guidelines (e.g., EMA/FDA) for preclinical-to-clinical extrapolation of safety margins .

Data Presentation and Reproducibility

Best practices for presenting this compound’s kinase inhibition data in manuscripts

- Methodological Guidance :

- Use line graphs for dose-response curves (error bars = SEM) and heatmaps for phosphoprotein arrays .

- Tabulate raw kinase activity values (e.g., % inhibition vs. controls) in supplementary materials .

- Annotate Western blot images with molecular weights and loading controls (e.g., β-actin) .

Q. How to address ethical considerations in this compound animal studies?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.